1-(2-(Trifluoromethyl)pyridin-4-yl)ethanol
Description
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanol is a fluorinated pyridine derivative featuring a trifluoromethyl group at the 2-position and an ethanol moiety at the 4-position of the pyridine ring.
Properties
IUPAC Name |
1-[2-(trifluoromethyl)pyridin-4-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO/c1-5(13)6-2-3-12-7(4-6)8(9,10)11/h2-5,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYPOKMKGBUAMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101232619 | |
| Record name | 4-Pyridinemethanol, α-methyl-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101232619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335056-27-3 | |
| Record name | 4-Pyridinemethanol, α-methyl-2-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1335056-27-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinemethanol, α-methyl-2-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101232619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanol typically involves the introduction of a trifluoromethyl group into a pyridine ring followed by the addition of an ethanol moiety. One common method involves the reaction of 2-(trifluoromethyl)pyridine with an appropriate reagent to introduce the ethanol group. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. Additionally, the presence of the pyridine ring can facilitate binding to various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their functional groups, and molecular properties:
Key Comparative Insights
Positional Isomerism
- 1-(6-(Trifluoromethyl)pyridin-3-yl)ethanol (CAS 1228631-54-6) shares the ethanol and trifluoromethyl groups but differs in their positions on the pyridine ring. This positional isomerism may alter electronic effects and steric interactions, impacting binding affinity in biological systems .
Functional Group Modifications
- (2-(Trifluoromethyl)pyridin-4-yl)methanol (CAS 131747-61-0) replaces the ethanol group with methanol. The shorter carbon chain reduces lipophilicity (clogP ~0.5 vs.
- 1-(2-(Trifluoromethyl)pyridin-4-yl)ethanone (CAS 1060810-86-7) features a ketone instead of ethanol. This oxidation increases electrophilicity, which may enhance reactivity in nucleophilic addition reactions but reduce solubility in aqueous media .
Heterocycle Substitutions
- 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (CAS 1355178-81-2) replaces the pyridine ring with piperidine, a saturated heterocycle.
Biological Activity
1-(2-(Trifluoromethyl)pyridin-4-yl)ethanol is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic uses.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a trifluoromethyl group and a hydroxyl group, which may influence its interaction with biological targets. The molecular formula is C8H8F3N, and it possesses unique physicochemical properties that contribute to its biological activity.
Inhibition of Kinase Activity
Research indicates that compounds similar to this compound can inhibit key signaling pathways involved in cancer cell proliferation. For instance, inhibitors targeting the ERK (extracellular signal-regulated kinase) pathway have shown promise in reducing tumor growth in various cancer models. The compound's ability to modulate this pathway suggests it may serve as a potential therapeutic agent against cancers characterized by aberrant ERK signaling .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies have suggested that this compound may exhibit antimicrobial activity. Compounds with similar structures have been evaluated for their effects against various pathogens, including bacteria and protozoa. For example, derivatives of pyridine have shown selective toxicity against Chlamydia species, indicating that this compound could be explored for its potential antimicrobial properties .
Case Studies and Experimental Data
Several studies have investigated the biological activity of compounds related to this compound:
- Cancer Cell Proliferation : In vitro studies demonstrated that compounds inhibiting the ERK pathway led to significant reductions in cell proliferation across various cancer cell lines. For instance, one study reported a 70% reduction in proliferation in cells treated with an ERK inhibitor derived from similar pyridine structures .
- Antimicrobial Efficacy : In tests against N. meningitidis and H. influenzae, certain pyridine derivatives exhibited antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 64 μg/mL . This suggests that this compound may possess similar properties worth investigating.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
